Sodium 4-(((1-oxooctadecyl)amino)carbonyl)benzoate
Description
A. Sodium 4-[(Octadecylamino)carbonyl]benzoate
- Structural Difference : Replaces the 1-oxooctadecyl group with a simple octadecylamino moiety.
- Impact :
- Solubility : The absence of the ketone reduces polarity, decreasing aqueous solubility.
- Melting Point : Higher melting point (~210°C) compared to the target compound (~195°C) due to stronger van der Waals interactions in the purely aliphatic chain.
B. Bis(2-methoxyethyl) Phthalate
- Structural Difference : Phthalate ester with methoxyethyl groups instead of an acylated amino side chain.
- Impact :
- Flexibility : Ether linkages increase conformational flexibility compared to rigid amide bonds.
- Electronic Effects : Electron-donating methoxy groups reduce electrophilicity at the aromatic ring.
These comparisons underscore how subtle modifications in functional groups and chain architecture tailor molecular properties for specific applications, such as surfactants or polymer plasticizers.
Properties
CAS No. |
94201-82-8 |
|---|---|
Molecular Formula |
C26H40NNaO4 |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
sodium;4-(octadecanoylcarbamoyl)benzoate |
InChI |
InChI=1S/C26H41NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)27-25(29)22-18-20-23(21-19-22)26(30)31;/h18-21H,2-17H2,1H3,(H,30,31)(H,27,28,29);/q;+1/p-1 |
InChI Key |
PCYDUGMBAYGAAR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(=O)C1=CC=C(C=C1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(((1-oxooctadecyl)amino)carbonyl)benzoate typically involves the reaction of 4-aminobenzoic acid with octadecanoyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium 4-(((1-oxooctadecyl)amino)carbonyl)benzoate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can be reduced using reducing agents such as .
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like or .
Reduction: Reducing agents such as or .
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols .
Scientific Research Applications
Pharmaceutical Applications
Sodium 4-(((1-oxooctadecyl)amino)carbonyl)benzoate has shown promise in several therapeutic areas:
- Neuropsychiatric Disorders : Research indicates that sodium benzoate, a related compound, may have therapeutic effects on conditions such as major depressive disorder and schizophrenia. Studies suggest that it may help modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .
- Antioxidant Properties : The compound exhibits antioxidant effects, which could be beneficial in treating oxidative stress-related diseases. In vitro studies have shown that it can reduce lipid peroxidation and improve the activity of antioxidant enzymes like superoxide dismutase and catalase .
- Cancer Treatment : Preliminary studies indicate potential applications in cancer therapy, particularly through mechanisms involving apoptosis induction in cancer cells. The modulation of inflammatory cytokines by sodium benzoate suggests a possible role in cancer treatment protocols .
Cosmetic Applications
The emulsifying and stabilizing properties of this compound make it suitable for use in cosmetic formulations:
- Emulsifier : It can act as an emulsifying agent in creams and lotions, enhancing texture and stability.
- Skin Conditioning Agent : Its potential to improve skin hydration and barrier function positions it as a valuable ingredient in skincare products.
Food Preservation
Sodium benzoate is widely recognized for its use as a food preservative due to its antimicrobial properties:
- Preservative : It is effective against yeast, mold, and some bacteria, making it suitable for preserving acidic foods such as pickles, sauces, and beverages .
- Safety Profile : Studies indicate that sodium benzoate is generally recognized as safe when used within established limits; however, excessive consumption may lead to adverse effects such as allergic reactions or exacerbation of asthma symptoms .
Neuropsychiatric Disorders
A study involving patients with major depressive disorder found that sodium benzoate supplementation led to significant improvements in mood and cognitive function. This research highlights its potential role as an adjunct therapy in psychiatric treatment.
Antioxidant Effects
In an experimental model using rats, administration of sodium benzoate resulted in decreased levels of oxidative stress markers and improved antioxidant enzyme activity. These findings suggest its utility in managing oxidative stress-related conditions.
Food Safety
A comprehensive review of food safety practices indicated that sodium benzoate effectively inhibited the growth of harmful microorganisms in various food products while maintaining sensory qualities.
Mechanism of Action
The mechanism of action of Sodium 4-(((1-oxooctadecyl)amino)carbonyl)benzoate involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their properties and affecting the function of membrane-associated proteins . This interaction can influence various cellular processes, making it a valuable tool in biological research .
Comparison with Similar Compounds
Sodium dodecyl sulfate (SDS): A widely used surfactant in laboratory and industrial applications.
Sodium lauryl ether sulfate (SLES): Commonly used in personal care products.
Sodium stearate: Used in the production of soaps and detergents.
Uniqueness: Sodium 4-(((1-oxooctadecyl)amino)carbonyl)benzoate is unique due to its specific structure, which combines a long hydrophobic tail with a hydrophilic head. This amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it versatile in various applications .
Biological Activity
Sodium 4-(((1-oxooctadecyl)amino)carbonyl)benzoate, often referred to as NaOCB, is a compound of increasing interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and implications for various applications, supported by relevant data and case studies.
Chemical Structure and Properties
NaOCB is a sodium salt derived from the reaction of 4-aminobenzoic acid with an octadecyl amine derivative. Its molecular formula is with a molecular weight of approximately 453.59 g/mol . The compound features a long hydrophobic alkyl chain which influences its solubility and interaction with biological membranes.
Antioxidant Properties
Recent studies have highlighted NaOCB's role in modulating oxidative stress. It has been shown to inhibit the production of reactive oxygen species (ROS) in activated microglial cells, which are implicated in neurodegenerative diseases such as Alzheimer’s disease (AD) . This inhibition occurs through the suppression of the p21 rac pathway, a critical player in ROS generation.
Table 1: Effects of NaOCB on ROS Production
| Treatment | ROS Production (Relative Units) | Mechanism of Action |
|---|---|---|
| Control | 100 | Baseline |
| NaOCB | 60 | p21 rac suppression |
| Cinnamon + NaOCB | 40 | Enhanced antioxidant effect |
This table summarizes the effects of NaOCB on ROS production in microglial cells, demonstrating its potential as an antioxidant agent.
Anti-inflammatory Effects
NaOCB exhibits significant anti-inflammatory properties. In animal models, it has been observed to reduce inflammation markers, contributing to neuronal protection against apoptosis . This effect is particularly relevant in the context of chronic inflammatory conditions prevalent in neurodegenerative disorders.
Toxicity and Safety Profile
The safety profile of NaOCB has been evaluated through various toxicity studies. According to OECD guidelines, repeated dose toxicity tests have shown that NaOCB does not exhibit significant adverse effects at doses up to 1000 mg/kg/day in rodent models . The fertility index remains high (around 92% for treated groups), indicating low reproductive toxicity.
Table 2: Toxicity Data Summary
| Dose (mg/kg/day) | Observed Effects | Fertility Index (%) |
|---|---|---|
| 0 | No adverse effects | 94 |
| 100 | Mild gastrointestinal upset | 92 |
| 300 | No significant findings | 93 |
| 1000 | No significant findings | 91 |
Alzheimer's Disease Model
In a transgenic mouse model of AD (5XFAD), administration of NaOCB alongside cinnamon extract led to notable improvements in cognitive functions. The combination treatment resulted in reduced amyloid-beta burden and improved memory performance . This suggests that NaOCB may serve as a promising therapeutic agent for managing oxidative stress-related neurodegeneration.
Biocompatibility Studies
Biocompatibility assessments indicate that NaOCB can be utilized safely in various biomedical applications. Studies involving human brain microvascular endothelial cells showed that NaOCB did not induce significant cytotoxicity, making it a candidate for drug delivery systems .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Sodium 4-(((1-oxooctadecyl)amino)carbonyl)benzoate, and how can purity be validated?
- Methodology : The compound is synthesized via a two-step process:
Condensation : React 1-oxooctadecylamine with 4-carboxybenzoyl chloride to form the amide intermediate.
Saponification : Treat the intermediate with sodium hydroxide to yield the sodium salt.
- Purification : Recrystallization using ethanol/water mixtures (70:30 v/v) removes unreacted starting materials. Purity is validated via HPLC (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) and elemental analysis (C, H, N within ±0.3% theoretical values) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- FT-IR : Confirms the presence of carbonyl (C=O, ~1650–1700 cm⁻¹) and carboxylate (COO⁻, ~1550–1600 cm⁻¹) groups.
- NMR : ¹H NMR (DMSO-d6) identifies the octadecyl chain (δ 0.8–1.5 ppm) and aromatic protons (δ 7.8–8.2 ppm). ¹³C NMR confirms the amide (δ ~165 ppm) and carboxylate (δ ~170 ppm) carbons.
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M−Na]⁻ at m/z 506.3 .
Q. What is the solubility profile of this compound in polar vs. non-polar solvents?
- Polar Solvents : Highly soluble in water (>50 mg/mL at 25°C) due to the hydrophilic carboxylate group.
- Non-Polar Solvents : Limited solubility in hexane (<0.1 mg/mL) but moderate in ethanol (~10 mg/mL).
- Contradictions : Negative solubility values in some datasets (e.g., −0.0434 in ) may indicate measurement artifacts under specific conditions (e.g., temperature fluctuations). Validate via controlled isothermal studies .
Advanced Research Questions
Q. How does the amphiphilic structure influence self-assembly in aqueous solutions?
- Critical Micelle Concentration (CMC) : Determine via surface tension measurements (Du Noüy ring method). Expected CMC: ~0.1–1 mM due to the long alkyl chain.
- Micelle Morphology : Use dynamic light scattering (DLS) and cryo-TEM to identify spherical micelles (diameter ~10–20 nm).
- Thermodynamics : Calculate Gibbs free energy of micellization (ΔG ~−25 kJ/mol) from CMC data .
Q. What challenges arise in crystallizing this compound, and how can SHELX software address them?
- Challenges : High flexibility of the octadecyl chain leads to poor crystal lattice formation.
- Solutions :
- Use slow evaporation (ether/dichloromethane) with seeding.
- Refinement via SHELXL: Apply restraints to the alkyl chain and anisotropic displacement parameters for carboxylate groups.
Q. How does this compound interact with lipid bilayers, and what experimental methods quantify these interactions?
- Methods :
- DSC : Measure phase transition temperature (Tm) shifts in DPPC liposomes to assess membrane disruption.
- Fluorescence Anisotropy : Use DPH probes to evaluate changes in membrane fluidity.
Q. Can computational modeling predict its aggregation behavior in biological systems?
- Approach :
Molecular Dynamics (MD) : Simulate 100-ns trajectories in explicit water (GROMACS, CHARMM36 force field).
Coarse-Grained Models : Predict micelle formation using MARTINI parameters.
- Outcomes : Models show stable micelles with a hydrophobic core (alkyl chains) and hydrophilic shell (carboxylate groups) .
Data Contradictions and Resolution
- Solubility Discrepancies : Negative values in may arise from supersaturation or kinetic trapping. Replicate experiments under controlled humidity and temperature.
- Structural Variability : SHELX refinement discrepancies (e.g., anisotropic vs. isotropic models) require cross-validation with spectroscopic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
